N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide is a structurally complex molecule featuring a benzothiazole core substituted with a methyl group at the 6-position, a 4-methylbenzenesulfonyl (tosyl) group, and a pyridin-2-ylmethyl moiety. Benzothiazoles are known for their broad pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties . The tosyl group enhances metabolic stability and solubility, while the pyridine moiety may improve binding affinity to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-18-8-11-21(12-9-18)33(30,31)15-5-7-24(29)28(17-20-6-3-4-14-26-20)25-27-22-13-10-19(2)16-23(22)32-25/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAWSLNISWGDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfonyl group and the pyridine moiety. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations in the benzothiazole core, sulfonyl groups, and nitrogen-containing side chains. Below is a detailed comparison:
Core Benzothiazole Modifications
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (): This compound replaces the 6-methylbenzothiazole with an unsubstituted benzothiazole and introduces a 5-chlorobenzoxazole via a butanamide linker. Benzoxazole derivatives are associated with antidiabetic activity, as demonstrated by molecular docking studies targeting the 3-TOP protein (a hypothetical antidiabetic target) .
- 2-amino-N-(1,3-benzothiazol-2-yl)-4-methanesulfonylbutanamide (): This analog substitutes the 4-methylbenzenesulfonyl group with a methanesulfonyl group and adds an amino group to the butanamide chain. Methanesulfonyl groups are less bulky than tosyl groups, which could improve solubility but reduce metabolic stability . The amino group may introduce hydrogen-bonding interactions, altering target selectivity.
Sulfonyl Group Variations
Pyridine vs. Benzoxazole/Benzothiazole Hybrids
The pyridin-2-ylmethyl group in the target compound distinguishes it from analogs like ’s benzoxazole hybrid.
Antidiabetic Activity
The target compound’s pyridine group may offer superior binding to similar targets due to its smaller size and higher polarity compared to benzoxazole .
Metabolic Stability
The 4-methylbenzenesulfonyl group in the target compound likely enhances metabolic stability compared to methanesulfonyl analogs (), as aryl sulfonamides are more resistant to enzymatic degradation .
Structural and Pharmacokinetic Data Table
Biological Activity
The compound N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide is a novel derivative of benzothiazole that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzothiazole moiety, a sulfonamide group, and a pyridine ring, which collectively contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, the compound was evaluated for its effects on various cancer cell lines:
- Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and H1299.
- Methodology : The MTT assay was used to assess cell viability. The effects on apoptosis and cell cycle were evaluated using flow cytometry, while migration was assessed through scratch wound healing assays.
Key Findings:
- Inhibition of Cell Proliferation : The compound significantly inhibited the proliferation of A431 and A549 cells at concentrations of 1, 2, and 4 µM.
- Apoptosis Induction : Flow cytometry results indicated that the compound promoted apoptosis in treated cells.
- Cell Cycle Arrest : The compound caused G1 phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly reduced in macrophage models treated with the compound .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed using RAW264.7 mouse monocyte macrophages. The following results were observed:
- Cytokine Reduction : Treatment with the compound led to a marked decrease in the levels of IL-6 and TNF-α.
- Mechanistic Insights : Western blot analysis revealed inhibition of the AKT and ERK signaling pathways, which are crucial in mediating inflammatory responses .
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, benzothiazole derivatives have been reported to exhibit:
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
- Antibacterial Properties : Certain modifications to the benzothiazole structure have demonstrated activity against various bacterial strains.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several benzothiazole derivatives, including the target compound. The biological evaluation revealed that compounds similar to this compound exhibited potent anticancer activity across multiple cell lines .
Study 2: Mechanistic Studies
Further mechanistic studies showed that these compounds could modulate key signaling pathways involved in cell survival and proliferation. Specifically, inhibition of the PI3K/AKT pathway was noted as a significant mechanism through which these compounds exert their effects on cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
